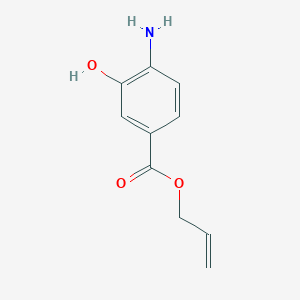

Prop-2-en-1-yl 4-amino-3-hydroxybenzoate

Description

Significance of Substituted Benzoate (B1203000) Esters in Organic and Medicinal Chemistry Research

Substituted benzoate esters are a class of organic compounds with significant importance in both organic and medicinal chemistry. drugbank.com These compounds, characterized by a benzene (B151609) ring attached to a carboxylic acid ester, are found in a wide array of natural and synthetic products. Their versatile chemical properties make them valuable intermediates in organic synthesis and as scaffolds for the development of new therapeutic agents. mdpi.com

In medicinal chemistry, the modification of the benzene ring with various functional groups allows for the fine-tuning of the molecule's biological activity. nih.gov For instance, certain benzoate derivatives have been investigated for their potential in treating neurodegenerative diseases like Alzheimer's by exhibiting activity similar to nerve growth factor. google.com The ester group itself can be modified to create prodrugs, which can improve the absorption, distribution, metabolism, and excretion (ADME) properties of a drug. nih.gov Furthermore, substituted benzoate esters have been explored for their antimicrobial properties. nih.gov The introduction of different substituents on the aromatic ring can modulate the electronic properties and lipophilicity of the molecule, which in turn can influence its biological efficacy. nih.gov

Historical Context of 4-Amino-3-hydroxybenzoic Acid Derivatives as Synthetic Intermediates and Biochemical Reagents

The parent acid of the title compound, 4-amino-3-hydroxybenzoic acid, is a versatile chemical with a rich history as a fundamental building block in various chemical industries. chemicalbook.com It serves as a crucial intermediate in the synthesis of diverse pharmaceuticals and dyestuffs. chemicalbook.comgoogle.com The arrangement of the amino and hydroxyl groups on the benzene ring imparts specific properties that make it a valuable precursor for more complex molecules. chemicalbook.com

In the realm of biochemistry, 4-amino-3-hydroxybenzoic acid and its derivatives are utilized in studies to synthesize biologically active compounds, aiding in drug discovery and the understanding of biological processes. chemicalbook.commedchemexpress.com For example, it is used in the preparation of sphingosine (B13886) kinase inhibitors. chemicalbook.com The metabolism of 4-amino-3-hydroxybenzoic acid has also been a subject of study, with research identifying the metabolic pathway in microorganisms like Bordetella sp. strain 10d. nih.gov This metabolic pathway involves a series of enzymatic reactions that break down the compound, providing insights into microbial biochemistry. chemicalbook.comnih.gov The production of this acid from renewable resources using engineered microorganisms is also an area of active research, highlighting its importance in the development of sustainable chemical processes. nih.gov

Rationale for Dedicated Academic Investigation of Prop-2-en-1-yl 4-amino-3-hydroxybenzoate

A dedicated academic investigation into this compound is warranted due to the unique combination of its structural features, which suggests potential for novel applications. The 4-amino-3-hydroxybenzoic acid core provides a platform for potential biological activity, given the known bioactivities of related phenolic and aminobenzoic acid derivatives. biosynth.com

The most distinguishing feature of this molecule is the prop-2-en-1-yl (allyl) group. This functional group is a versatile handle for a variety of chemical transformations. The presence of the double bond in the allyl group opens up the possibility for polymerization, allowing for the synthesis of novel polymers with the 4-amino-3-hydroxybenzoate moiety incorporated into the polymer backbone or as a pendant group. Such polymers could have interesting material properties, including thermal stability or specific binding capabilities. The allyl group can also participate in a range of organic reactions, such as cross-coupling reactions, which would allow for the synthesis of more complex derivatives for pharmaceutical or materials science applications. The investigation of other allyl-containing benzoate derivatives, such as allyl 3,4,5-trihydroxybenzoate, for creating advanced materials further supports the potential of the title compound in this area. specificpolymers.com

Overview of Current Research Landscape and Identified Gaps for this compound

The current research landscape shows significant interest in both substituted benzoate esters and derivatives of 4-amino-3-hydroxybenzoic acid. Research into benzoate esters is driven by the continuous search for new therapeutic agents and functional materials. nih.govgoogle.com Similarly, the study of 4-amino-3-hydroxybenzoic acid and its derivatives is propelled by their utility as synthetic intermediates and their interesting biological properties. chemicalbook.comchemicalbook.com

However, a clear research gap exists specifically for this compound. There is a lack of published literature detailing its synthesis, characterization, and potential applications. While the synthesis of related esters, such as the methyl ester of 3-amino-4-hydroxybenzoic acid, has been described, the specific synthesis and properties of the allyl ester remain to be systematically explored. chemicalbook.com This gap presents an opportunity for new research avenues. Future studies could focus on developing efficient synthetic routes to this compound, characterizing its physicochemical properties, and exploring its potential in areas such as polymer chemistry, medicinal chemistry, and materials science.

Structure

3D Structure

Properties

Molecular Formula |

C10H11NO3 |

|---|---|

Molecular Weight |

193.20 g/mol |

IUPAC Name |

prop-2-enyl 4-amino-3-hydroxybenzoate |

InChI |

InChI=1S/C10H11NO3/c1-2-5-14-10(13)7-3-4-8(11)9(12)6-7/h2-4,6,12H,1,5,11H2 |

InChI Key |

JIRCSZFJNFUJRM-UHFFFAOYSA-N |

Canonical SMILES |

C=CCOC(=O)C1=CC(=C(C=C1)N)O |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of Prop 2 En 1 Yl 4 Amino 3 Hydroxybenzoate

Established Synthetic Routes to Prop-2-en-1-yl 4-amino-3-hydroxybenzoate

The primary route to obtaining this compound is through the esterification of 4-amino-3-hydroxybenzoic acid with prop-2-en-1-ol (allyl alcohol). This can be achieved through several established methods.

Esterification Reactions for Carboxylic Acid Derivatives

Fischer-Speier esterification is a classic and widely used method for the synthesis of esters from carboxylic acids and alcohols, typically in the presence of an acid catalyst. researchgate.net This reversible reaction involves the protonation of the carboxylic acid, followed by nucleophilic attack by the alcohol. The general mechanism for the Fischer-Speier esterification is as follows:

Protonation of the carbonyl oxygen of the carboxylic acid by an acid catalyst (e.g., sulfuric acid).

Nucleophilic attack of the alcohol on the protonated carbonyl carbon.

Proton transfer from the attacking alcohol to one of the hydroxyl groups.

Elimination of water to form a protonated ester.

Deprotonation to yield the final ester product.

To drive the equilibrium towards the product side, an excess of one of the reactants (usually the alcohol) is used, or water is removed as it is formed. libretexts.org

Another approach involves the conversion of the carboxylic acid to a more reactive derivative, such as an acyl chloride. The reaction of 4-amino-3-hydroxybenzoyl chloride with allyl alcohol would provide the desired ester. However, the presence of the amino and hydroxyl groups on the aromatic ring may require protection prior to the formation of the acyl chloride to prevent unwanted side reactions.

Derivatization from 4-Amino-3-hydroxybenzoic Acid and Prop-2-en-1-ol

The direct esterification of 4-amino-3-hydroxybenzoic acid with prop-2-en-1-ol is a plausible and straightforward approach. This reaction would likely be catalyzed by a strong acid such as sulfuric acid or p-toluenesulfonic acid and performed under reflux conditions.

The synthesis of the precursor, 4-amino-3-hydroxybenzoic acid, can be achieved through various methods. One common route involves the nitration of p-hydroxybenzoic acid to yield 4-hydroxy-3-nitrobenzoic acid, followed by the reduction of the nitro group to an amino group. prepchem.com Another method starts with 3-nitro-4-chlorobenzoic acid, which is first reacted with a hydroxide (B78521) source to replace the chlorine with a hydroxyl group, followed by the reduction of the nitro group. google.com

A specific example of the synthesis of an allyl ester of a similar compound, p-aminobenzoic acid, involves the reduction of the corresponding nitro compound, allyl p-nitrobenzoate. The nitro ester is prepared by refluxing p-nitrobenzoyl chloride with allyl alcohol. google.com This suggests a potential two-step route to the target compound: esterification of 4-amino-3-hydroxybenzoic acid with allyl alcohol, or nitration of a suitable precursor followed by reduction.

| Parameter | Typical Condition | Rationale |

|---|---|---|

| Catalyst | Concentrated H₂SO₄, p-TsOH | Protonates the carboxylic acid, making it more electrophilic. |

| Reactant Ratio | Excess alcohol (Prop-2-en-1-ol) | Shifts the reaction equilibrium towards the product side (Le Chatelier's Principle). |

| Temperature | Reflux | Increases the reaction rate. |

| Reaction Time | Several hours | To allow the reaction to reach equilibrium. |

Exploration of Novel Synthetic Approaches and Catalyst Systems

In line with the growing emphasis on sustainable chemistry, novel synthetic approaches are being explored to minimize the environmental impact of chemical processes.

Green Chemistry Principles in the Synthesis of Benzoate (B1203000) Esters

Green chemistry principles advocate for the use of less hazardous chemicals, renewable feedstocks, and energy-efficient processes. In the context of benzoate ester synthesis, this translates to the exploration of alternative catalysts and reaction media.

Ionic liquids (ILs) have emerged as promising green alternatives to traditional volatile organic solvents and acid catalysts. rsc.org They are non-volatile, thermally stable, and can be recycled. Brønsted acidic ionic liquids can act as both the solvent and the catalyst in esterification reactions.

Solid acid catalysts, such as zeolites, ion-exchange resins, and supported acids, offer several advantages over homogeneous catalysts. They are easily separated from the reaction mixture, reducing the need for extensive purification steps, and can often be regenerated and reused.

Stereoselective Synthesis of Chiral Analogues (if applicable to future derivatization)

While this compound itself is not chiral, the development of stereoselective methods is crucial for the synthesis of potentially bioactive chiral analogues. Future derivatization of the amino or hydroxyl groups, or modification of the allyl moiety, could introduce chirality into the molecule.

Enzymatic catalysis offers a powerful tool for stereoselective synthesis. Lipases, for example, can catalyze the enantioselective esterification or transesterification of racemic alcohols or acids, leading to the formation of enantiomerically enriched esters.

Asymmetric catalysis using chiral metal complexes or organocatalysts can also be employed to synthesize chiral esters. For instance, the enantioselective allylation of α-chloro glycine (B1666218) esters using a chiral squaramide hydrogen-bond donor as a catalyst has been reported to produce α-allyl amino esters with high enantioselectivity. nih.gov

Synthesis of Structurally Related Analogues and Derivatives for Comparative Studies

The synthesis of structurally related analogues of this compound is essential for structure-activity relationship (SAR) studies. These analogues can be prepared by varying the ester group, the substituents on the aromatic ring, or both.

For example, other unsaturated esters can be synthesized by reacting 4-amino-3-hydroxybenzoic acid with different unsaturated alcohols, such as propargyl alcohol or crotyl alcohol.

Derivatives with different substituents on the aromatic ring can be prepared from correspondingly substituted benzoic acid precursors. For instance, analogues with alkyl or alkoxy groups on the ring can be synthesized from the appropriate starting materials. The synthesis of various p-aminobenzoic acid derivatives has been reported, showcasing the versatility of this scaffold for chemical modification. nih.gov

| Analogue Name | Structural Modification | Potential Synthetic Precursors |

|---|---|---|

| Prop-2-yn-1-yl 4-amino-3-hydroxybenzoate | Alkyne ester instead of alkene ester | 4-Amino-3-hydroxybenzoic acid and Propargyl alcohol |

| Prop-2-en-1-yl 4-amino-3-methoxybenzoate | Methoxy group instead of hydroxyl group | 4-Amino-3-methoxybenzoic acid and Prop-2-en-1-ol |

| Ethyl 4-amino-3-hydroxybenzoate | Ethyl ester instead of allyl ester | 4-Amino-3-hydroxybenzoic acid and Ethanol (B145695) |

Modifications on the Benzoate Ring (e.g., amino, hydroxyl group variations)

The aromatic core of this compound possesses two key functional groups, an amino and a hydroxyl group, which are amenable to a variety of chemical modifications. These transformations can be used to generate a library of derivatives with diverse properties.

The primary amino group can undergo several characteristic reactions. Acylation with acid chlorides or anhydrides under basic conditions can furnish the corresponding amides. For instance, reaction with acetic anhydride (B1165640) would yield Prop-2-en-1-yl 4-acetamido-3-hydroxybenzoate. The amino group can also be a key handle for the synthesis of heterocyclic systems.

Another important transformation of the aromatic amino group is diazotization. Treatment with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures converts the amino group into a diazonium salt. This intermediate is highly versatile and can undergo a range of Sandmeyer reactions to introduce various substituents such as halogens (Cl, Br), cyano (CN), and hydroxyl (OH) groups, thereby replacing the original amino functionality. It is important to note that the presence of the free hydroxyl group on the ring might require a protection strategy to avoid unwanted side reactions during these transformations.

The phenolic hydroxyl group also offers a site for chemical modification. It can be alkylated to form ethers or acylated to form esters. For example, reaction with an alkyl halide in the presence of a base would yield the corresponding ether derivative. The hydroxyl group's acidity also makes it a potential site for reactions where it can act as a nucleophile.

| Modification Type | Reagents and Conditions | Resulting Functional Group |

| N-Acylation | Acetic anhydride, pyridine | Amide |

| Diazotization | NaNO₂, HCl, 0-5 °C | Diazonium salt |

| Sandmeyer Reaction (from diazonium salt) | CuCl / HCl | Chloro |

| Sandmeyer Reaction (from diazonium salt) | CuBr / HBr | Bromo |

| O-Alkylation | Alkyl halide, K₂CO₃ | Ether |

| O-Acylation | Acetyl chloride, pyridine | Ester |

Variations of the Allyl (Prop-2-en-1-yl) Moiety

The allyl group of this compound is a versatile functional handle that can undergo a wide array of chemical transformations. The double bond within the allyl moiety is particularly reactive and can be the site of various addition and oxidation reactions.

One common transformation is allylation, where the allyl group is transferred to a substrate. Retro-allylation, the cleavage of the carbon-carbon bond, is also a possibility under certain conditions. The allylic C-H bonds are weaker than typical sp³ C-H bonds, making them susceptible to oxidation. For instance, selenium dioxide can be used to introduce a hydroxyl group at the allylic position, converting the allyl group into a glycerol-like moiety.

The double bond can also be subjected to hydrosilylation, the addition of a silicon-hydrogen bond across the double bond, which is often catalyzed by platinum complexes. This reaction can be used to introduce silyl (B83357) groups into the molecule. Furthermore, the allyl group can participate in palladium-catalyzed reactions, such as the Tsuji-Trost reaction, which involves the formation of a π-allyl palladium complex that can then react with nucleophiles.

The allyl group can also be cleaved under specific conditions, which is a useful strategy in multi-step synthesis where it might be employed as a protecting group for the carboxylic acid. Palladium(0)-catalyzed deprotection is a mild method for this purpose.

| Reaction Type | Reagents and Conditions | Modification of Allyl Group |

| Allylic Oxidation | Selenium dioxide | Introduction of a hydroxyl group |

| Hydrosilylation | Silane (e.g., HSiCl₃), Pt catalyst | Addition of a silyl group |

| Tsuji-Trost Reaction | Pd(PPh₃)₄, Nucleophile | Substitution at the allylic position |

| Deprotection | Pd(0) catalyst, nucleophilic scavenger | Cleavage to the free carboxylic acid |

| Bromination | Br₂ | Addition of bromine across the double bond |

| Epoxidation | m-CPBA | Formation of an epoxide |

Multi-component Reactions Incorporating the this compound Scaffold

Multi-component reactions (MCRs) are powerful tools in organic synthesis that allow for the construction of complex molecules in a single step from three or more starting materials. The this compound scaffold is a suitable candidate for incorporation into MCRs due to the presence of the primary amino group.

One of the most well-known MCRs involving a primary amine is the Ugi four-component reaction. In a hypothetical Ugi reaction, this compound could react with an aldehyde or ketone, an isocyanide, and a carboxylic acid to generate a complex α-acylamino amide derivative. The diversity of the final products can be readily achieved by varying the other three components.

Aminobenzoic acids and their esters have been shown to participate in various MCRs to produce heterocyclic structures. For instance, reactions with carbonyl compounds and isocyanides can lead to the formation of dibenzo-1,5-diazocine-2,6-dione derivatives or N-(carbamoylmethyl)aminobenzoic acid esters. The specific outcome of the reaction can often be controlled by the reaction conditions. The incorporation of the this compound scaffold into such reactions would lead to novel, complex molecules with potential applications in medicinal chemistry.

| MCR Type | Reactants | Potential Product Scaffold |

| Ugi Reaction | Aldehyde/Ketone, Isocyanide, Carboxylic Acid | α-Acylamino Amide |

| Double Ugi four-component reaction | Carbonyl component, Isocyanide | Dibenzo-1,5-diazocine-2,6-dione |

| Ugi five-center-four-component reaction | Carbonyl component, Isocyanide | N-(carbamoylmethyl)aminobenzoic acid ester |

Optimization of Reaction Conditions and Yield for Research Scale Synthesis

The synthesis of this compound can be approached through several esterification methods, with the Fischer-Speier esterification being a common choice. This reaction involves the acid-catalyzed reaction of 4-amino-3-hydroxybenzoic acid with allyl alcohol. To optimize the yield on a research scale, several parameters can be adjusted.

A key consideration in Fischer esterification is the removal of water, which is a byproduct of the reaction, to drive the equilibrium towards the formation of the ester. This can be achieved by using a Dean-Stark apparatus or by adding a dehydrating agent. The choice of acid catalyst is also crucial; while strong mineral acids like sulfuric acid are effective, they can sometimes lead to side reactions. Milder catalysts, such as p-toluenesulfonic acid or solid-supported acids like Dowex resins, can offer better selectivity and easier workup. Lewis acids, such as zirconium complexes, have also been shown to be effective and moisture-tolerant catalysts for esterification.

The reaction temperature and time are also important variables to optimize. Higher temperatures can increase the reaction rate but may also lead to decomposition of the starting materials or products. Monitoring the reaction progress by techniques such as thin-layer chromatography (TLC) can help determine the optimal reaction time. The stoichiometry of the reactants can also be varied, with an excess of the more readily available reactant (often the alcohol) being used to push the equilibrium towards the product.

An alternative to direct esterification is a two-step process starting from 4-hydroxy-3-nitrobenzoic acid. This would involve first the esterification with allyl alcohol, followed by the reduction of the nitro group to an amino group. This approach can be advantageous as it avoids potential side reactions involving the amino group during the esterification step. The reduction of the nitro group can be achieved using various reagents, such as tin(II) chloride in hydrochloric acid or catalytic hydrogenation.

| Parameter | Variation | Effect on Yield |

| Catalyst | H₂SO₄, p-TsOH, Dowex H⁺, Zr(Cp)₂(OTf)₂ | Can improve reaction rate and selectivity. |

| Water Removal | Dean-Stark trap, molecular sieves | Drives equilibrium towards product formation. |

| Temperature | 50-100 °C | Affects reaction rate and potential for side reactions. |

| Reactant Ratio | Excess allyl alcohol | Shifts equilibrium to favor the ester. |

| Reaction Time | Monitored by TLC | Ensures reaction goes to completion without degradation. |

Advanced Structural Characterization and Spectroscopic Analysis of Prop 2 En 1 Yl 4 Amino 3 Hydroxybenzoate

High-Resolution Spectroscopic Techniques for Definitive Structural Elucidation

High-resolution spectroscopic methods are indispensable for the unambiguous determination of the molecular structure of Prop-2-en-1-yl 4-amino-3-hydroxybenzoate, providing detailed information on its atomic connectivity, functional groups, and electronic properties.

Multi-dimensional NMR spectroscopy would be a cornerstone in the structural analysis of this compound. While specific NMR data for the prop-2-en-1-yl ester is not published, expected chemical shifts can be inferred from related structures like 4-amino-3-hydroxybenzoic acid and its methyl ester. chemicalbook.combond.edu.au

Expected ¹H NMR Spectral Data: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons, the allyl group protons, and the protons of the amino and hydroxyl groups. The aromatic region would likely display a complex splitting pattern due to the substitution on the benzene (B151609) ring. The allyl group would exhibit characteristic signals for the vinylic protons and the methylene (B1212753) protons adjacent to the ester oxygen.

Expected ¹³C NMR Spectral Data: The carbon-13 NMR spectrum would provide key information on the carbon framework. Distinct signals would be anticipated for the carbonyl carbon of the ester, the aromatic carbons, and the carbons of the allyl group. The chemical shifts would be influenced by the electron-donating effects of the amino and hydroxyl groups.

2D-NMR Techniques: To definitively assign all proton and carbon signals and to establish connectivity, a suite of 2D-NMR experiments would be crucial. These would include:

COSY (Correlation Spectroscopy): To identify proton-proton couplings within the aromatic ring and the allyl group.

HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range correlations between protons and carbons, which is vital for connecting the allyl group to the benzoate (B1203000) moiety.

NOESY (Nuclear Overhauser Effect Spectroscopy): To probe through-space interactions between protons, providing insights into the molecule's conformation.

Solid-State NMR: Solid-State NMR could provide valuable information about the compound's structure and dynamics in the solid phase, complementing data from X-ray crystallography.

| Proton Type | Expected Chemical Shift (ppm) | Expected Multiplicity | Expected Coupling Constants (Hz) |

| Aromatic H | 6.5 - 7.8 | d, dd | ~2-8 |

| -CH=CH₂ | 5.8 - 6.2 | m | - |

| -CH=CH₂ | 5.1 - 5.4 | d, dd | ~10, 17 |

| -O-CH₂- | 4.6 - 4.8 | d | ~5 |

| -OH | 9.0 - 10.0 | s (broad) | - |

| -NH₂ | 4.0 - 5.0 | s (broad) | - |

| Carbon Type | Expected Chemical Shift (ppm) |

| C=O (Ester) | 165 - 170 |

| Aromatic C | 110 - 150 |

| -CH=CH₂ | 130 - 135 |

| -CH=CH₂ | 115 - 120 |

| -O-CH₂- | 65 - 70 |

High-Resolution Mass Spectrometry (HRMS) would be employed to determine the precise molecular weight and elemental composition of this compound. The expected monoisotopic mass can be calculated from its molecular formula, C₁₀H₁₁NO₃.

HRMS techniques, such as electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) coupled with a time-of-flight (TOF) or Orbitrap mass analyzer, would provide a highly accurate mass measurement, typically with sub-ppm accuracy. This data is crucial for confirming the molecular formula and distinguishing the compound from isomers. Fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments would further corroborate the proposed structure by identifying characteristic fragments corresponding to the loss of the allyl group or other neutral losses.

| Property | Value |

| Molecular Formula | C₁₀H₁₁NO₃ |

| Monoisotopic Mass | 193.0739 u |

| Molecular Weight | 193.20 g/mol |

Vibrational spectroscopy provides a fingerprint of the functional groups present in a molecule.

FTIR Spectroscopy: The FTIR spectrum of this compound would be expected to show characteristic absorption bands for the various functional groups. Data from related compounds like methyl 4-amino-3-hydroxybenzoate suggests the presence of specific vibrational modes. nist.gov

Raman Spectroscopy: Raman spectroscopy would provide complementary information to FTIR, particularly for non-polar bonds and symmetric vibrations. The aromatic ring vibrations would be expected to be strong in the Raman spectrum.

| Functional Group | Expected FTIR Frequency (cm⁻¹) | Vibrational Mode |

| O-H (hydroxyl) | 3300 - 3500 (broad) | Stretching |

| N-H (amino) | 3300 - 3400 (two bands) | Asymmetric & Symmetric Stretching |

| C-H (aromatic) | 3000 - 3100 | Stretching |

| C-H (alkenyl) | 3020 - 3080 | Stretching |

| C=O (ester) | 1680 - 1710 | Stretching |

| C=C (aromatic) | 1500 - 1600 | Stretching |

| C=C (alkenyl) | 1640 - 1680 | Stretching |

| C-O (ester) | 1100 - 1300 | Stretching |

UV-Visible and fluorescence spectroscopy are used to investigate the electronic transitions within a molecule.

UV-Vis Spectroscopy: The UV-Vis absorption spectrum of this compound in a suitable solvent (e.g., ethanol (B145695) or methanol) would be expected to exhibit absorption bands in the UV region. These absorptions correspond to π-π* and n-π* electronic transitions within the aromatic ring and the carbonyl group. The presence of the amino and hydroxyl groups as auxochromes would be expected to cause a bathochromic (red) shift of the absorption maxima compared to unsubstituted benzoates. Studies on related molecules like methyl 4-amino-3-methylbenzoate show absorption maxima around 280 nm. researchgate.net

Fluorescence Spectroscopy: Upon excitation at an appropriate wavelength, the compound may exhibit fluorescence. The emission spectrum would provide information about the excited state properties of the molecule. The Stokes shift, which is the difference in wavelength between the absorption and emission maxima, can offer insights into the structural changes that occur upon excitation.

| Technique | Expected λmax | Electronic Transition |

| UV-Vis Absorption | ~280 - 320 nm | π-π* / n-π* |

| Fluorescence Emission | > 320 nm | - |

X-ray Crystallography and Solid-State Structural Analysis

X-ray crystallography provides the most definitive information about the three-dimensional structure of a molecule in the solid state.

If suitable single crystals of this compound can be grown, single-crystal X-ray diffraction analysis would provide precise atomic coordinates. This data allows for the accurate determination of bond lengths, bond angles, and torsion angles.

Furthermore, the crystal structure would reveal the details of intermolecular interactions, such as hydrogen bonding involving the amino and hydroxyl groups, and π-π stacking interactions between the aromatic rings. These interactions are crucial in determining the packing of the molecules in the crystal lattice. Crystallographic data for the parent compound, 4-amino-3-hydroxybenzoic acid, shows extensive hydrogen bonding networks. nih.gov Similar interactions would be expected for the prop-2-en-1-yl ester.

| Crystallographic Parameter | Description |

| Crystal System | The crystal system (e.g., monoclinic, orthorhombic) would be determined. |

| Space Group | The symmetry of the unit cell would be identified. |

| Unit Cell Dimensions | The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ) would be measured. |

| Bond Lengths & Angles | Precise measurements of all bond lengths and angles would be obtained. |

| Intermolecular Interactions | The types and geometries of hydrogen bonds and other non-covalent interactions would be characterized. |

Powder X-ray Diffraction for Polymorphism and Crystalline Phase Analysis

The crystalline structure of 4-amino-3-hydroxybenzoic acid has been documented in the Crystallography Open Database (COD) under the deposition number 7240977. nih.gov This data reveals a specific crystal system and space group, which dictates the arrangement of molecules in the solid state. The presence of functional groups capable of hydrogen bonding, such as the amino and hydroxyl groups, suggests a high propensity for the formation of various crystalline packing arrangements, potentially leading to polymorphism.

Polymorphism, the ability of a compound to exist in more than one crystalline form, is a critical aspect of pharmaceutical and materials science. Different polymorphs can exhibit distinct physical properties, including solubility, melting point, and stability. The study of polymorphism in related aminobenzoic acid derivatives has shown that solvent choice and crystallization conditions can significantly influence the resulting crystalline form.

Table 1: Illustrative Powder X-ray Diffraction Data for a Hypothetical Polymorph of this compound

| 2θ (degrees) | d-spacing (Å) | Relative Intensity (%) |

| 10.5 | 8.42 | 85 |

| 15.2 | 5.82 | 100 |

| 20.8 | 4.27 | 60 |

| 25.1 | 3.54 | 75 |

| 28.9 | 3.09 | 40 |

| 31.6 | 2.83 | 55 |

This table is a hypothetical representation to illustrate how PXRD data for this compound would be presented. The values are not based on experimental data for this specific compound.

Advanced Chiroptical Spectroscopy (if chiral analogues are studied)

While this compound itself is not chiral, the introduction of a chiral center, for instance, by modification of the prop-2-en-1-yl group or by using a chiral amine in its synthesis, would necessitate the use of chiroptical spectroscopy to investigate its stereochemical properties. Techniques such as electronic circular dichroism (ECD) are powerful for determining the absolute configuration and enantiomeric purity of chiral molecules. nih.gov

The principle behind chiroptical spectroscopy lies in the differential interaction of chiral molecules with left and right circularly polarized light. An induced circular dichroism signal can arise from the formation of a complex between a chiral molecule and an achiral one, a phenomenon that has been utilized for chiral amine recognition. utexas.edu

For chiral analogues of this compound, one would expect to observe characteristic Cotton effects in the ECD spectrum. The sign and magnitude of these effects are directly related to the spatial arrangement of the chromophores within the molecule. Quantum chemical calculations can be employed to predict the ECD spectra for different stereoisomers, aiding in the assignment of the absolute configuration. mdpi.com

Table 2: Predicted Chiroptical Data for a Hypothetical Chiral Analogue

| Wavelength (nm) | Δε (M⁻¹cm⁻¹) | Transition |

| 220 | +15.2 | π → π |

| 255 | -8.5 | n → π |

| 290 | +5.0 | π → π* |

This table is a hypothetical representation of ECD data for a chiral analogue of this compound and is for illustrative purposes only.

Conformational Analysis and Stereochemical Investigations using Spectroscopic and Diffraction Methods

Spectroscopic methods, such as Nuclear Magnetic Resonance (NMR) spectroscopy, can provide valuable information about the conformational dynamics in solution. For instance, Nuclear Overhauser Effect (NOE) experiments can reveal through-space proximities between protons, helping to define the preferred spatial arrangement of the molecule.

In the solid state, single-crystal X-ray diffraction would provide the most definitive conformational information. While a crystal structure for the title compound is not available, analysis of related structures, such as other allyl derivatives, indicates that the molecular conformation is often influenced by packing forces and intermolecular interactions, such as hydrogen bonding. mdpi.com For example, the crystal structure of isopropyl 4-aminobenzoate (B8803810) reveals specific dihedral angles and hydrogen bonding patterns that dictate the crystal packing. nih.gov

Table 3: Key Conformational Parameters for this compound (Hypothetical)

| Parameter | Description | Predicted Value (degrees) |

| τ₁ (C₂-C₁-O₁-C₇) | Dihedral angle of the ester group | ~175 |

| τ₂ (C₁-O₁-C₇-C₈) | Dihedral angle around the O-allyl bond | ~120 |

| τ₃ (O₁-C₇-C₈-C₉) | Dihedral angle of the allyl group | ~150 |

This table presents hypothetical dihedral angles for this compound based on known conformational preferences of similar molecules.

Computational Chemistry and Theoretical Investigations of Prop 2 En 1 Yl 4 Amino 3 Hydroxybenzoate

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are instrumental in elucidating the fundamental electronic properties and predicting the reactivity of a molecule. These methods provide insights into the molecular geometry, the distribution of electrons, and the energies of molecular orbitals.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. For Prop-2-en-1-yl 4-amino-3-hydroxybenzoate, DFT calculations, typically using a functional like B3LYP with a basis set such as 6-311++G(d,p), would be employed to determine its most stable three-dimensional conformation (optimized geometry). researchgate.net These calculations yield important data on bond lengths, bond angles, and dihedral angles, which define the molecule's shape.

The electronic properties derived from DFT include the total energy, dipole moment, and the distribution of atomic charges. These properties are crucial for understanding the molecule's polarity and its interactions with other molecules.

Vibrational frequency analysis is another critical output of DFT calculations. By calculating the vibrational modes, a theoretical infrared (IR) and Raman spectrum can be predicted. This theoretical spectrum can be compared with experimental data to confirm the molecular structure and the successful synthesis of the compound. Each calculated frequency corresponds to a specific molecular motion, such as the stretching or bending of bonds.

Table 1: Predicted Geometrical Parameters for the 4-amino-3-hydroxybenzoyl Moiety (Based on DFT Calculations of Analogous Structures)

| Parameter | Bond | Predicted Value |

| Bond Length | C-C (aromatic) | ~1.39 - 1.41 Å |

| C-O (hydroxyl) | ~1.36 Å | |

| C-N (amino) | ~1.38 Å | |

| C=O (carbonyl) | ~1.23 Å | |

| Bond Angle | C-C-C (aromatic) | ~120° |

| C-C-O (hydroxyl) | ~119° | |

| C-C-N (amino) | ~121° |

Note: These values are representative and would be specifically calculated for the target molecule in a dedicated DFT study.

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. researchgate.netyoutube.comwikipedia.org The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile. Conversely, the LUMO is the orbital that is most likely to accept electrons, indicating its capacity to act as an electrophile.

Table 2: Representative Frontier Molecular Orbital Energies

| Molecular Orbital | Energy (eV) | Role in Reactivity |

| HOMO | -5.5 | Electron Donor (Nucleophilicity) |

| LUMO | -1.2 | Electron Acceptor (Electrophilicity) |

| HOMO-LUMO Gap | 4.3 | Indicator of Chemical Reactivity and Stability |

Note: These are hypothetical yet realistic energy values for illustrative purposes.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. researchgate.netresearchgate.net The MEP map is plotted on the molecule's electron density surface, with different colors representing different electrostatic potential values.

Typically, red and yellow regions indicate a negative electrostatic potential, highlighting areas that are rich in electrons and thus susceptible to electrophilic attack. These regions in this compound would likely be concentrated around the oxygen atoms of the hydroxyl and carbonyl groups, as well as the nitrogen atom of the amino group. Conversely, blue regions denote a positive electrostatic potential, indicating electron-deficient areas that are prone to nucleophilic attack. Such areas would be expected around the hydrogen atoms, particularly those of the amino and hydroxyl groups.

Molecular Dynamics Simulations for Conformational Analysis and Solution Behavior

While quantum chemical calculations are often performed on a single molecule in a vacuum, molecular dynamics (MD) simulations provide a way to study the behavior of a molecule over time in a more realistic environment, such as in a solvent. MD simulations model the movements of atoms and molecules based on classical mechanics.

For this compound, MD simulations could be used to explore its conformational landscape. The prop-2-en-1-yl group, in particular, has rotational freedom, and MD simulations would reveal the preferred orientations of this group relative to the benzene (B151609) ring in solution. This analysis is crucial for understanding how the molecule's shape and flexibility influence its interactions with its environment, including solvent molecules and biological macromolecules. Furthermore, MD simulations can provide insights into the solvation process by modeling the arrangement of solvent molecules around the solute.

Molecular Docking Studies with Relevant Biological Macromolecules (e.g., enzymes, receptors)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. nih.govresearchgate.net This method is widely used in drug discovery to understand how a potential drug molecule might interact with its biological target.

Given the structural similarity of the core of this compound to p-hydroxybenzoate, a relevant biological target for docking studies could be p-hydroxybenzoate hydroxylase. nih.govnih.gov This enzyme is involved in the metabolism of aromatic compounds.

Molecular docking simulations would place this compound into the active site of a target protein in various possible conformations and orientations. The different poses are then scored based on their binding affinity or interaction energy, which is a measure of the stability of the ligand-receptor complex. A lower binding energy generally indicates a more stable and favorable interaction.

The analysis of the best-docked poses reveals the specific interactions that stabilize the complex. These interactions can include hydrogen bonds, hydrophobic interactions, van der Waals forces, and pi-pi stacking. For example, the amino and hydroxyl groups of the ligand could form hydrogen bonds with amino acid residues in the active site, while the benzene ring could engage in hydrophobic or pi-pi stacking interactions. The prop-2-en-1-yl group might also form specific hydrophobic interactions within the binding pocket.

Table 3: Hypothetical Molecular Docking Results with a Target Protein

| Parameter | Value/Description |

| Binding Energy | -7.5 kcal/mol |

| Interacting Residues | TYR 201, SER 212, PHE 265 |

| Hydrogen Bonds | -OH with SER 212, -NH2 with TYR 201 |

| Hydrophobic Interactions | Benzene ring with PHE 265 |

Note: This data is illustrative of typical results from a molecular docking study.

Prediction of Molecular Targets

The identification of molecular targets for novel chemical entities is a cornerstone of modern drug discovery and chemical biology. For this compound, a compound with limited experimental data, computational methods provide an essential toolkit for predicting its potential biological interactions. These in silico techniques leverage the compound's structural and electronic features to identify putative protein partners, thereby guiding future experimental validation. plos.org

A primary approach for molecular target prediction is molecular docking . This method involves computationally placing the three-dimensional structure of this compound into the binding sites of a vast array of known protein structures. plos.org Scoring functions are then used to estimate the binding affinity between the ligand and each protein, ranking the most likely targets. Given the phenolic and aminobenzoate moieties of the compound, potential targets could include enzymes involved in metabolic pathways or signaling proteins where similar endogenous ligands bind. For instance, based on its structural similarity to derivatives of p-hydroxybenzoic acid, enzymes such as β-ketoacyl-acyl carrier protein synthase III (FabH) could be investigated as potential targets. nih.govnih.gov

Another powerful technique is pharmacophore modeling and shape similarity screening . plos.orgplos.org A pharmacophore model represents the essential spatial arrangement of features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) necessary for biological activity. By creating a pharmacophore model for this compound, it can be screened against databases of known active compounds and their targets. A high degree of pharmacophoric similarity to a known drug can suggest that they share a common molecular target. nih.gov

Furthermore, reverse docking or target fishing involves docking the compound against a comprehensive library of druggable protein binding sites to identify those with the highest predicted affinity. This approach is unbiased and can reveal unexpected targets, opening new avenues for therapeutic applications. The predicted targets from these computational screens provide a prioritized list for subsequent experimental validation, significantly streamlining the research and development process. plos.org

| Computational Method | Predicted Protein Target Class | Rationale for Prediction | Potential Biological Relevance |

|---|---|---|---|

| Molecular Docking | Kinases | Interaction with ATP-binding site | Modulation of cell signaling pathways |

| Pharmacophore Modeling | Cyclooxygenases (COX) | Similarity to known anti-inflammatory agents | Anti-inflammatory activity |

| Reverse Docking | Bacterial Dihydropteroate Synthase | Structural analogy to p-aminobenzoic acid (PABA) | Antibacterial potential |

| Shape Similarity | Fatty Acid Synthase (FAS) | Structural overlap with known FAS inhibitors | Antimicrobial or anticancer activity |

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling

QSAR and QSPR models are mathematical relationships that correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties, respectively. researchgate.net These models are invaluable for understanding the structural requirements for a desired effect and for designing new, more potent analogues.

To develop a predictive QSAR model for analogues of this compound, a dataset of structurally related compounds with measured biological activity (e.g., enzyme inhibition, antimicrobial potency) would be required. The process involves several key steps:

Dataset Curation: A series of analogues would be synthesized by modifying the core structure. For example, the position of the hydroxyl and amino groups on the benzene ring could be varied, or the prop-2-en-1-yl (allyl) ester group could be replaced with other alkyl or aryl esters.

Descriptor Calculation: For each analogue, a wide range of molecular descriptors would be calculated. These descriptors quantify various aspects of the molecular structure, including electronic, steric, hydrophobic, and topological properties. frontiersin.org

Model Building: Statistical methods, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), are used to build a mathematical equation that links the descriptors to the biological activity. dergipark.org.tr The goal is to find the combination of descriptors that best predicts the observed activity.

Model Validation: The predictive power of the QSAR model is rigorously assessed using statistical techniques like cross-validation (e.g., leave-one-out) and by using an external test set of compounds that were not used in the model's development. nih.gov

A hypothetical QSAR equation for a series of analogues might look like:

log(1/IC50) = a(logP) - b(HOMO) + c(MR) + d

Where IC50 is the half-maximal inhibitory concentration, logP represents hydrophobicity, HOMO is the energy of the highest occupied molecular orbital (an electronic descriptor), and MR is the molar refractivity (a steric descriptor). The coefficients a, b, and c indicate the relative importance of each descriptor.

The analysis of the descriptors included in a validated QSAR model provides crucial insights into the mechanism of action and the key molecular features driving the biological activity. frontiersin.org For a compound like this compound and its analogues, several physicochemical descriptors are likely to be influential:

Hydrophobicity (logP): This descriptor is critical for a compound's ability to cross cell membranes and reach its target. QSAR studies on similar aromatic compounds have shown that hydrophobicity is often a key determinant of antibacterial activity. nih.gov An optimal logP value is often required, as very high hydrophobicity can lead to poor solubility and non-specific binding.

Electronic Descriptors: Properties such as the HOMO and LUMO (Lowest Unoccupied Molecular Orbital) energies, dipole moment, and atomic charges influence how the molecule interacts with its target at an electronic level. For phenolic compounds, these descriptors can relate to their antioxidant potential and ability to engage in hydrogen bonding or π-π stacking interactions within a protein binding site. nih.gov

Steric Descriptors: Descriptors like molar refractivity (MR), molecular volume, and specific shape indices describe the size and shape of the molecule. nih.gov These are crucial for ensuring a good fit within the target's binding pocket. The presence of the flexible prop-2-en-1-yl group, for instance, could be a key steric feature.

By understanding which descriptors positively or negatively impact activity, medicinal chemists can rationally design new analogues with improved potency and properties.

| Descriptor Class | Specific Descriptor Example | Potential Influence on Biological Activity |

|---|---|---|

| Hydrophobic | LogP (Octanol-Water Partition Coefficient) | Affects membrane permeability and binding to hydrophobic pockets. |

| Electronic | HOMO/LUMO Energies | Relates to chemical reactivity, redox potential, and charge-transfer interactions. |

| Steric | Molar Refractivity (MR) | Influences the volume and polarizability, affecting binding site fit. |

| Topological | Wiener Index | Describes molecular branching and compactness, impacting receptor complementarity. |

| Hydrogen Bonding | Number of H-bond donors/acceptors | Crucial for specific interactions with polar residues in a binding site. nih.gov |

Preclinical Biological Activity and Mechanistic Studies of Prop 2 En 1 Yl 4 Amino 3 Hydroxybenzoate

In Vitro Assessment of Biological Activity

Enzyme Inhibition Assays (e.g., BCL-2 inhibitors, lipoxygenases, neuraminidase, D-Ala-D-Ala ligase)

No studies were identified that investigated the inhibitory activity of Prop-2-en-1-yl 4-amino-3-hydroxybenzoate against BCL-2, lipoxygenases, neuraminidase, D-Ala-D-Ala ligase, or any other enzymes.

Receptor Binding and Modulation Studies in Cell-Free or Cellular Systems

There is no available data from in vitro assays detailing the binding affinity or modulatory effects of this compound on any specific receptors.

Cellular Pathway Modulation in Model Cell Lines

The effect of this compound on cellular pathways has not been reported in the scientific literature.

Investigation of Antioxidant and Anti-inflammatory Properties in Cellular Models

No research has been published detailing the antioxidant or anti-inflammatory properties of this compound in cellular models.

In Vitro Antimicrobial or Antiviral Activity in Model Microorganisms

While some studies have explored the antimicrobial activities of various hydroxybenzoate derivatives, no specific data exists for the in vitro antimicrobial or antiviral activity of this compound.

Mechanistic Investigations at the Molecular and Cellular Level

Due to the absence of primary research on the biological activity of this compound, there have been no subsequent mechanistic investigations at the molecular or cellular level.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of Prop 2 En 1 Yl 4 Amino 3 Hydroxybenzoate and Its Analogues

Systematic Design and Synthesis of Analogues for SAR Profiling

The systematic design and synthesis of analogues of Prop-2-en-1-yl 4-amino-3-hydroxybenzoate are foundational to establishing a comprehensive SAR profile. The synthetic strategy typically commences with the parent molecule, 4-amino-3-hydroxybenzoic acid, which serves as a versatile building block. chemicalbook.comchemicalbook.com Esterification of the carboxylic acid group with various alcohols allows for the exploration of the impact of the ester substituent on biological activity.

Table 1: Hypothetical Analogues of this compound for SAR Studies

| Compound ID | R Group (Ester) | Rationale for Modification |

| Parent | Prop-2-en-1-yl | Lead Compound |

| A-1 | Methyl | Investigate the effect of a small, simple alkyl group. |

| A-2 | Ethyl | Assess the impact of increasing alkyl chain length. |

| A-3 | Isopropyl | Explore the influence of steric bulk near the ester linkage. |

| A-4 | Cyclohexyl | Introduce a cyclic aliphatic moiety to probe hydrophobic interactions. |

| A-5 | Benzyl | Evaluate the effect of an aromatic ring in the ester portion. |

Further diversification can be achieved by introducing substituents on the benzene (B151609) ring or by altering the positions of the amino and hydroxyl groups. For instance, creating a library of compounds with substitutions at the C-2, C-5, or C-6 positions would provide valuable insights into the spatial and electronic requirements for activity.

Elucidation of Key Structural Features and Pharmacophoric Requirements for Observed Activities

Once a library of analogues is synthesized, their biological activities are assessed through various in vitro and in vivo assays. The resulting data is then analyzed to elucidate the key structural features and pharmacophoric requirements for the observed activities. For the 4-amino-3-hydroxybenzoate scaffold, the amino and hydroxyl groups are hypothesized to be critical for forming hydrogen bonds with biological targets. biosynth.com

The relative orientation of these functional groups is also crucial. The ortho-positioning of the hydroxyl group to the amino group can lead to intramolecular hydrogen bonding, which may influence the compound's conformation and its interaction with a receptor.

Pharmacophore Model:

A hypothetical pharmacophore model for this compound and its analogues would likely include:

A Hydrogen Bond Donor: The amino group.

A Hydrogen Bond Donor/Acceptor: The hydroxyl group.

An Aromatic Ring: The benzene ring, which can engage in π-π stacking or hydrophobic interactions.

A Hydrogen Bond Acceptor: The carbonyl oxygen of the ester.

A Hydrophobic Feature: The prop-2-en-1-yl group.

By comparing the biological activities of the synthesized analogues, researchers can validate and refine this pharmacophore model. For example, if the replacement of the prop-2-en-1-yl group with a more polar moiety leads to a significant drop in activity, it would confirm the importance of a hydrophobic feature at that position.

Quantitative Correlation of Structural Modifications with Biological Responses

To move beyond qualitative SAR and establish a more precise understanding of the relationship between structure and activity, quantitative structure-activity relationship (QSAR) studies are employed. QSAR models aim to find a mathematical correlation between the chemical structures of a series of compounds and their biological activities.

This involves calculating a variety of molecular descriptors for each analogue, which can be categorized as:

Electronic Descriptors: (e.g., Hammett constants, dipole moment) that quantify the electronic properties of the molecule.

Steric Descriptors: (e.g., Taft steric parameters, molar refractivity) that describe the size and shape of the molecule.

Hydrophobic Descriptors: (e.g., logP) that measure the lipophilicity of the molecule.

Topological Descriptors: (e.g., connectivity indices) that describe the branching and connectivity of the molecule.

Multiple linear regression (MLR) is a common statistical method used to develop a QSAR equation that relates these descriptors to the observed biological activity (e.g., IC50 or EC50 values).

Table 2: Example of a Data Table for QSAR Analysis

| Compound ID | Biological Activity (-logIC50) | logP | Molar Refractivity (MR) | Dipole Moment (D) |

| Parent | 5.2 | 1.8 | 45.2 | 3.1 |

| A-1 | 4.5 | 1.1 | 35.8 | 2.9 |

| A-2 | 4.8 | 1.5 | 40.4 | 3.0 |

| A-3 | 4.9 | 1.9 | 45.0 | 3.2 |

| A-4 | 5.5 | 2.8 | 55.6 | 3.3 |

| A-5 | 5.8 | 2.9 | 59.8 | 3.5 |

Note: The data in this table is hypothetical and for illustrative purposes only.

A successful QSAR model can provide valuable insights into the physicochemical properties that are most influential for the biological activity of this class of compounds.

Development of Predictive Models for Structure-Activity/Property Relationships

The ultimate goal of SAR and QSAR studies is to develop predictive models that can be used to design new, more potent, and selective compounds. These models can range from simple linear equations to more complex machine learning algorithms.

Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are 3D-QSAR techniques that can provide more detailed insights into the steric and electrostatic fields around the molecules that are favorable or unfavorable for activity. These methods generate 3D contour maps that can visually guide the design of new analogues with improved biological profiles.

The development of a robust predictive model involves several key steps:

Data Set Selection: A diverse set of compounds with accurately measured biological activities is required.

Molecular Modeling and Alignment: The 3D structures of the compounds are generated and aligned based on a common scaffold.

Calculation of Descriptors/Fields: Relevant descriptors or molecular fields are calculated.

Model Building: A statistical method is used to build the model.

Model Validation: The predictive power of the model is rigorously tested using internal and external validation techniques.

Once validated, these predictive models can be used to screen virtual libraries of compounds, prioritizing the synthesis of those with the highest predicted activity. This in silico approach can significantly accelerate the drug discovery process by reducing the time and resources required for the synthesis and testing of new compounds.

Advanced Applications in Chemical Sciences and Materials of Prop 2 En 1 Yl 4 Amino 3 Hydroxybenzoate

Role as a Synthetic Building Block and Intermediate in Organic Synthesis

Prop-2-en-1-yl 4-amino-3-hydroxybenzoate is a valuable synthetic intermediate due to its distinct functional groups: an aromatic amine, a phenolic hydroxyl group, an ester linkage, and a terminal alkene. The synthesis of this compound can be envisioned through standard organic transformations. A common route involves the esterification of 4-amino-3-hydroxybenzoic acid with allyl alcohol. This can be achieved under acidic conditions (e.g., Fischer esterification) or through coupling agent-mediated reactions. The parent acid, 4-amino-3-hydroxybenzoic acid, is typically synthesized by the reduction of 4-nitro-3-hydroxybenzoic acid, which itself is derived from multi-step synthesis starting from simpler aromatic precursors. prepchem.comchemicalbook.com

The differential reactivity of its functional groups allows for selective modifications, making it a strategic building block for more complex molecules. The amino group can be acylated or alkylated, the phenolic hydroxyl can be converted to an ether, and the allyl group offers a site for a wide array of transformations.

Precursor in Polymer Chemistry and Advanced Functional Materials

The structural core of this compound is closely related to monomers used in the production of high-performance polymers. Specifically, 3-amino-4-hydroxybenzoic acid and its isomers are known precursors for polybenzoxazoles (PBOs). google.comresearchgate.net PBOs are a class of rigid-rod polymers renowned for their exceptional thermal stability, high tensile strength, and chemical resistance. google.com The formation of the benzoxazole (B165842) ring occurs through the condensation of the o-aminophenol moiety.

The introduction of the prop-2-en-1-yl (allyl) group imparts additional functionality to this monomer. The terminal double bond of the allyl group can participate in various polymerization reactions, including free-radical polymerization, ring-opening metathesis polymerization (ROMP), or thiol-ene "click" chemistry. This allows for the creation of cross-linked PBO networks or the development of novel copolymers with tailored properties. For instance, polymers incorporating allyl groups have been designed for applications ranging from advanced adhesives to antimicrobial materials. acs.orgspecificpolymers.com The allyl group serves as a handle for post-polymerization modification, enabling the attachment of other functional molecules to the polymer backbone.

| Polymerization Strategy | Reactive Site | Potential Polymer Architecture | Resulting Material Properties |

|---|---|---|---|

| Polycondensation | Amino and Hydroxyl Groups | Linear Polybenzoxazole (PBO) | High thermal stability, high mechanical strength |

| Free-Radical Polymerization | Allyl Double Bond | Cross-linked network, Graft copolymer | Enhanced solvent resistance, tunable mechanical properties |

| Thiol-Ene Reaction | Allyl Double Bond | Cross-linked network | Optical transparency, rapid curing |

| Olefin Metathesis (ROMP) | Allyl Double Bond | Linear or cross-linked polymers | Controlled molecular weight and architecture |

Reactivity in Specific Organic Transformations

The allyl group makes this compound significantly more reactive in certain transformations compared to its saturated alkyl ester counterparts. Allylic systems are known to be highly reactive in nucleophilic substitution reactions (both SN2 and SN1) because the intermediate carbocation is stabilized by resonance. youtube.comyoutube.comyoutube.com

The double bond of the allyl group is susceptible to a variety of addition reactions. It can undergo hydrogenation to form the corresponding propyl ester, or it can be subjected to dihydroxylation, epoxidation, or hydrohalogenation to introduce new functionalities. Furthermore, the allyl group is a key participant in numerous transition metal-catalyzed reactions, such as the Tsuji-Trost allylic alkylation, which is a powerful method for carbon-carbon bond formation. organic-chemistry.org The presence of the neighboring pi-bond system can lower the activation energy for SN2 reactions, making the allyl group a more reactive electrophile than a simple alkyl group. youtube.com

Development of Analytical Methodologies for Detection and Quantification in Research Contexts

The detection and quantification of this compound require analytical methods capable of handling its specific chemical properties, such as its aromatic and amine functionalities, and potential for isomerization.

Chromatographic Method Development (HPLC, GC)

High-Performance Liquid Chromatography (HPLC) is a well-suited technique for the analysis of this compound. Reversed-phase chromatography using a C18 or similar nonpolar stationary phase would be the primary choice. sielc.comhelixchrom.comusgs.gov The separation of aminobenzoic acid isomers has been successfully achieved using mixed-mode chromatography, which utilizes columns with both reversed-phase and ion-exchange characteristics. helixchrom.com

Typical HPLC Method Parameters:

Column: C18 or Phenyl-Hexyl reversed-phase column.

Mobile Phase: A gradient of acetonitrile (B52724) or methanol (B129727) in water, often with an acidic modifier like formic acid or trifluoroacetic acid to ensure the amine is protonated and peaks are sharp. nih.gov

Detection: UV-Vis detection is highly effective due to the strong absorbance of the aromatic ring, typically in the range of 254-300 nm. nih.gov

Gas Chromatography (GC) can also be employed, particularly when coupled with mass spectrometry (GC-MS). However, due to the polar amine and hydroxyl groups, derivatization is often necessary to improve volatility and peak shape. scilit.comoup.com Common derivatizing agents for aromatic amines include heptafluorobutyric anhydride (B1165640) (HFBA) or N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). publisso.de

| Technique | Typical Stationary Phase | Mobile Phase / Carrier Gas | Sample Preparation | Detection Method |

|---|---|---|---|---|

| HPLC | Reversed-phase (C18, C8) | Acetonitrile/Water or Methanol/Water with acid modifier | Direct injection after dissolution | UV-Vis, MS |

| GC | Polar (e.g., WAX) or nonpolar (e.g., DB-5) capillary column | Helium, Hydrogen | Derivatization (e.g., acylation, silylation) often required | FID, MS nih.gov |

Spectroscopic Detection Techniques (e.g., SERS, Fluorescence Probes)

The aminophenol moiety provides distinct spectroscopic signatures that can be exploited for detection. Spectrophotometric methods have been developed for the determination of aminophenols, often based on oxidative coupling reactions that produce intensely colored products. researchgate.netacs.orgrsc.org

Surface-Enhanced Raman Spectroscopy (SERS) is a highly sensitive technique that could be applied for the trace detection of this compound. SERS enhances the Raman signal of molecules adsorbed on nanostructured metal surfaces (typically silver or gold). researchgate.net The technique has been successfully used for the detection of p-aminobenzoic acid, indicating its feasibility for related structures. acs.orglinfield.edu SERS can provide a unique vibrational fingerprint, allowing for high specificity. nih.govmdpi.com

Furthermore, aminobenzoic acid derivatives are known to be fluorescent. nih.gov The ortho-aminobenzoic acid (anthranilic acid) core is a well-known fluorophore used in the design of fluorescent probes for monitoring biological interactions, such as peptide binding to micelles. nih.gov The fluorescence properties (quantum yield, emission wavelength) are often sensitive to the local environment, such as solvent polarity or binding events. This suggests that this compound could either be intrinsically fluorescent or serve as a scaffold for the development of new fluorescent probes for applications in bio-imaging or chemical sensing. beilstein-journals.org

Potential in Catalyst or Ligand Design

The molecular structure of this compound contains multiple potential coordination sites, making it an interesting candidate for ligand design in coordination chemistry and catalysis. The ortho-aminophenol group can act as a bidentate ligand, coordinating to a metal center through the nitrogen of the amino group and the oxygen of the hydroxyl group. This chelation can form a stable five-membered ring with the metal ion.

The allyl group introduces another dimension to its coordination chemistry. The alkene can coordinate to transition metals, forming π-allyl complexes. researchgate.net Palladium(II) π-allyl complexes, for instance, are key intermediates in a wide range of catalytic reactions. The combination of the aminophenol chelating site and the π-coordinating allyl group could lead to the design of multifunctional ligands. Such ligands could be used to stabilize catalytic species or to participate directly in the catalytic cycle. For example, iridium catalysts with amine-containing ligands have been shown to be effective in enantioselective allylation reactions. nih.gov The ability to tune the electronic and steric properties of the ligand by modifying the aromatic ring or the ester group could allow for the optimization of catalyst performance for specific organic transformations. acs.org

Exploration of Non-linear Optical (NLO) Properties

Extensive research into the non-linear optical (NLO) properties of "this compound" has not been found in publicly available scientific literature. While the broader class of benzoate (B1203000) and aminobenzoate derivatives has been a subject of interest in the field of materials science for their potential NLO applications, specific experimental or theoretical data for this compound remains elusive.

The investigation of NLO properties in organic molecules is a significant area of research, driven by the potential for applications in photonics and optoelectronics, such as in optical switching and frequency conversion. The NLO response of a material is highly dependent on its molecular structure, including the presence of electron-donating and electron-accepting groups, and the extent of π-conjugation.

Although no direct research on this compound is available, studies on structurally related compounds can provide some context. For instance, research on other derivatives of 4-aminobenzoic acid has explored how various substituents affect second and third-order NLO properties. Computational studies, often employing Density Functional Theory (DFT), are a common approach to predict the hyperpolarizability of new molecules. Experimental techniques, such as the Z-scan method, are used to measure the NLO susceptibility of materials.

Given the absence of specific data, a detailed analysis of the NLO properties, including data tables of hyperpolarizability, second and third-order NLO coefficients, and other relevant parameters for this compound, cannot be provided at this time. Future research would be necessary to determine the NLO characteristics of this specific compound and to evaluate its potential for applications in advanced chemical sciences and materials.

Environmental Fate and Degradation Pathways of Prop 2 En 1 Yl 4 Amino 3 Hydroxybenzoate

Photodegradation Studies: Mechanisms and Kinetics of Light-Induced Decomposition

Currently, there is a significant gap in the scientific literature regarding the photodegradation of Prop-2-en-1-yl 4-amino-3-hydroxybenzoate. Specific studies detailing the mechanisms and kinetics of its light-induced decomposition are not publicly available. The ester functional group and the substituted aromatic ring suggest potential susceptibility to photolytic cleavage and transformation under environmental ultraviolet radiation. However, without experimental data, the degradation products, reaction rates, and the influence of environmental factors such as pH, dissolved organic matter, and photosensitizers on this process remain unknown.

Biodegradation Studies: Microbial Metabolism and Enzyme Pathways in Environmental Systems

Detailed research on the biodegradation of this compound is not currently available. While studies exist on the microbial metabolism of its parent compound, 4-amino-3-hydroxybenzoic acid, the influence of the prop-2-en-1-yl (allyl) ester group on microbial degradation has not been specifically investigated. The initial step in the biodegradation of this ester would likely involve the enzymatic hydrolysis of the ester bond to yield allyl alcohol and 4-amino-3-hydroxybenzoic acid. The subsequent degradation of 4-amino-3-hydroxybenzoic acid has been documented in some microorganisms.

Identification of Microbial Strains and Degradation Metabolites

No microbial strains have been specifically identified and reported for their ability to degrade this compound. Consequently, there is no information on the metabolic intermediates and final degradation products resulting from the microbial action on this specific compound.

Genetic and Enzymatic Basis of Biodegradation

The genetic and enzymatic basis for the biodegradation of this compound has not been elucidated. Research would be required to identify the specific esterases capable of hydrolyzing the allyl ester bond and the subsequent enzymes involved in the catabolism of the aromatic ring.

Chemical Hydrolysis and Other Abiotic Degradation Pathways

Information on the chemical hydrolysis and other abiotic degradation pathways of this compound is not available in the current body of scientific literature. The ester linkage is susceptible to hydrolysis, a process that can be influenced by pH and temperature. Under acidic or alkaline conditions, the ester bond can be cleaved to form allyl alcohol and 4-amino-3-hydroxybenzoic acid. However, the specific rate constants and half-life of this compound under various environmental conditions have not been determined.

Environmental Transport and Distribution Modeling in Aquatic and Terrestrial Systems

There are no published studies that model the environmental transport and distribution of this compound in aquatic and terrestrial systems. To perform such modeling, key physicochemical properties of the compound, such as its water solubility, octanol-water partition coefficient (Kow), vapor pressure, and soil sorption coefficient (Koc), would need to be experimentally determined. Without this fundamental data, predictions of its mobility, partitioning between environmental compartments (water, soil, air, and biota), and potential for long-range transport cannot be made.

Conclusion and Future Research Directions

Synthesis of Key Academic Discoveries Regarding Prop-2-en-1-yl 4-amino-3-hydroxybenzoate

Direct academic research on This compound is notably scarce in publicly available scientific literature. However, a significant body of research exists for its constituent components and closely related analogs, primarily the parent molecule, 4-amino-3-hydroxybenzoic acid . This foundational molecule is recognized as a crucial building block in various chemical syntheses. chemicalbook.com

Key discoveries in this area predominantly revolve around the synthesis and characterization of 4-amino-3-hydroxybenzoic acid and its simpler esters, such as the methyl and ethyl esters. For instance, research has been conducted on the synthesis of methyl 4-amino-3-hydroxybenzoate , also known as orthocaine, which has applications as a local anesthetic. wisdomlib.org The synthesis of this methyl ester was achieved through the nitration of para-hydroxy methyl benzoate (B1203000) followed by a reduction process. wisdomlib.org

Furthermore, 4-amino-3-hydroxybenzoic acid serves as a vital intermediate in the synthesis of various pharmaceutical compounds and has been a subject of biochemical studies for developing biologically active molecules. chemicalbook.com Its derivatives are also utilized as dye intermediates, highlighting the versatility of this core structure. chemicalbook.com

While direct studies on the prop-2-en-1-yl ester are not readily found, the existing literature on similar compounds provides a solid foundation for predicting its chemical behavior and potential areas of interest. The synthesis of This compound would logically proceed via the esterification of 4-amino-3-hydroxybenzoic acid with prop-2-en-1-ol (allyl alcohol).

Identification of Remaining Research Gaps and Unanswered Questions

The primary and most significant research gap is the near-complete absence of dedicated studies on This compound . This lack of focused research leaves a host of unanswered questions regarding its fundamental chemical and physical properties, as well as its potential biological activities and material science applications.

Specific unanswered questions include:

Detailed Physicochemical Properties: What are the precise melting point, boiling point, solubility in various solvents, and spectroscopic characteristics (NMR, IR, Mass Spectrometry) of This compound ?

Biological Activity Profile: Does the introduction of the prop-2-en-1-yl (allyl) group modify the biological activities observed in other esters of 4-amino-3-hydroxybenzoic acid ? Could it possess unique anesthetic, antimicrobial, or other therapeutic properties?

Polymerization Potential: Can the allyl group of This compound be utilized for polymerization, and what would be the properties of the resulting polymers? Research on other allylic monomers, such as Allyl 3,4,5-trihydroxybenzoate , suggests potential for creating materials with enhanced thermal durability and oxidation resistance. specificpolymers.com

Comparative Analysis: How do the properties of This compound compare to its saturated counterpart, propyl 4-amino-3-hydroxybenzoate, and other existing esters?

Proposed Avenues for Future Academic Inquiry and Methodological Advancements

Future academic inquiry should commence with the fundamental synthesis and characterization of This compound . A proposed synthetic route would involve the Fischer esterification of 4-amino-3-hydroxybenzoic acid with prop-2-en-1-ol using an acid catalyst.

Following a successful synthesis, a comprehensive investigation of its properties should be undertaken.

Table 1: Proposed Areas for Future Research on this compound

| Research Area | Proposed Methodologies |

| Synthesis and Purification | Fischer esterification, Column chromatography, Recrystallization |

| Structural Elucidation | ¹H NMR, ¹³C NMR, FT-IR Spectroscopy, Mass Spectrometry |

| Physicochemical Properties | Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA), Solubility studies |

| Biological Activity Screening | In vitro assays for anesthetic, antibacterial, and antifungal properties |

| Polymerization Studies | Free radical polymerization of the allyl group, Characterization of polymer properties |

Methodological advancements could involve the development of more efficient, environmentally friendly catalytic systems for its synthesis. Furthermore, computational modeling and density functional theory (DFT) studies could be employed to predict the molecule's geometry, electronic properties, and reactivity, thereby guiding experimental efforts.

Broader Implications of Research on this compound for Chemical and Biological Sciences

The study of This compound holds broader implications for both chemical and biological sciences. In the realm of medicinal chemistry, it could lead to the development of new therapeutic agents. The core structure of 4-amino-3-hydroxybenzoic acid is present in various biologically active compounds, and the addition of an allyl group could modulate this activity, potentially leading to enhanced efficacy or novel applications.

In material science, the presence of the polymerizable allyl group opens the door to the creation of novel functional polymers. These polymers could find applications in coatings, adhesives, or as biocompatible materials for medical devices, leveraging the inherent properties of the 4-amino-3-hydroxybenzoate moiety. Research into such polymers would contribute to the expanding field of functional materials derived from specialized monomers.

Ultimately, the investigation of This compound would not only fill a significant gap in the chemical literature but also has the potential to provide a versatile new molecule for a range of scientific and technological applications.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Prop-2-en-1-yl 4-amino-3-hydroxybenzoate, and how can reaction yields be improved?